![molecular formula C18H26N6O4 B2413762 Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate CAS No. 2034326-00-4](/img/structure/B2413762.png)
Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolo[4,3-b]pyridazine ring, followed by the introduction of the methoxy, carbamoyl, and tert-butyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo[4,3-b]pyridazine ring suggests that the compound could have aromatic properties, which could affect its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbamoyl group could potentially undergo hydrolysis, while the methoxy group could be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and methoxy groups could increase its solubility in polar solvents .Scientific Research Applications
Discovery in Prostate Cancer Treatment
This compound has been implicated in the treatment of advanced prostate cancer. A study by Bradbury et al. (2013) discusses the discovery of AZD3514, an androgen receptor downregulator that includes a similar triazolopyridazine moiety. This compound was found to be a potential candidate for treating castrate-resistant prostate cancer and was evaluated in a Phase I clinical trial (Bradbury et al., 2013).
Antihistaminic Activity and Eosinophil Infiltration Inhibitors
Gyoten et al. (2003) synthesized a series of triazolopyridazines with cyclic amines and evaluated them for antihistaminic activity and inhibitory effect on eosinophil infiltration. The study found that these compounds exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, making them potential candidates for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Role as a Key Intermediate in Drug Synthesis
Wang et al. (2015) described the synthesis of a compound structurally similar to tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate as a key intermediate in the production of Vandetanib, a drug used for certain types of cancer treatment (Wang et al., 2015).
Anti-Diabetic Drug Development
A study by Bindu et al. (2019) synthesized and evaluated a family of triazolopyridazine-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds were developed as anti-diabetic medications and showed promising results in both in silico and in vitro evaluations (Bindu et al., 2019).
Antioxidant Activity in Disease Management
Novodvorskyi et al. (2020) synthesized derivatives of triazolo[4,3-b][1,2,4]triazin-7-ones and evaluated their antioxidant properties. These compounds were found to exhibit both antioxidant and prooxidant properties depending on their structure, highlighting their potential role in managing diseases associated with oxidative stress (Novodvorskyi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O4/c1-18(2,3)28-17(26)23-9-5-6-12(11-23)16(25)19-10-14-21-20-13-7-8-15(27-4)22-24(13)14/h7-8,12H,5-6,9-11H2,1-4H3,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDDGMRUVLNSFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

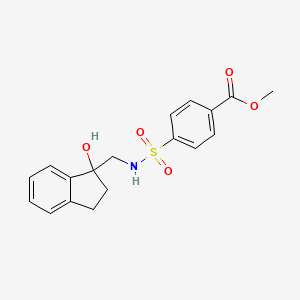
![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)
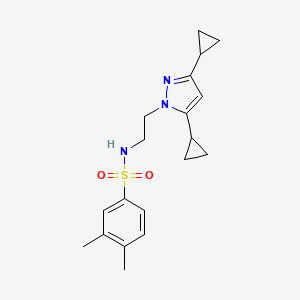
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2413685.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)
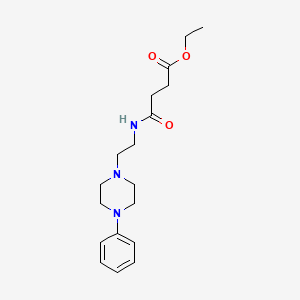
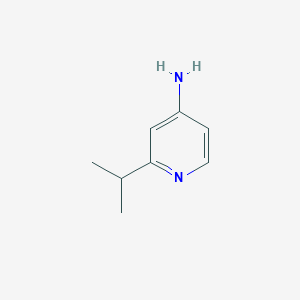
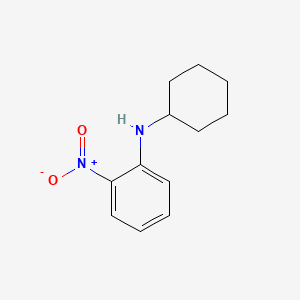
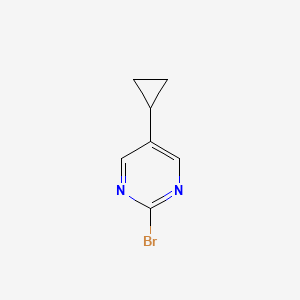

![Ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate](/img/structure/B2413698.png)
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/no-structure.png)

![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)